molecular formula C10H19Cl2N3S B12412465 Dexpramipexole-d7 (dihydrochloride)

Dexpramipexole-d7 (dihydrochloride)

Cat. No.: B12412465
M. Wt: 291.29 g/mol
InChI Key: QMNWXHSYPXQFSK-KPCGBBNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexpramipexole-d7 (dihydrochloride) is a deuterated form of dexpramipexole, a synthetic amino-benzothiazole compound. It is primarily known for its investigational use in treating eosinophilic asthma and other eosinophil-associated diseases. The compound has shown promise in reducing blood and tissue eosinophils, which are white blood cells involved in inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexpramipexole-d7 (dihydrochloride) involves the incorporation of deuterium atoms into the dexpramipexole moleculeThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of dexpramipexole-d7 (dihydrochloride) follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dexpramipexole-d7 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dexpramipexole-d7 (dihydrochloride) has several scientific research applications:

Mechanism of Action

Dexpramipexole-d7 (dihydrochloride) exerts its effects by targeting eosinophils, a type of white blood cell involved in inflammatory responses. The compound reduces eosinophil levels in the blood and tissues, thereby mitigating inflammation and tissue damage. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of eosinophil maturation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexpramipexole-d7 (dihydrochloride) is unique due to its deuterium incorporation, which enhances its metabolic stability and prolongs its half-life. This makes it a valuable compound for studying the effects of deuterium substitution in drug development and for its potential therapeutic benefits in eosinophil-associated diseases .

Properties

Molecular Formula

C10H19Cl2N3S

Molecular Weight

291.29 g/mol

IUPAC Name

(6R)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1/i1D3,2D2,5D2;;

InChI Key

QMNWXHSYPXQFSK-KPCGBBNYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.